1,2-Dibromooctadecane
Description
1,2-Dibromooctadecane (C₁₈H₃₆Br₂) is a brominated alkane featuring an 18-carbon chain with bromine atoms attached to the first and second carbons. For instance, brominated alkanes with shorter chains (e.g., 1-Bromodecane, 1-Bromoundecane) exhibit lower molecular weights, reduced hydrophilicity, and higher volatility compared to their parent alcohols . The presence of two bromine atoms in this compound likely increases its density and reactivity compared to mono-brominated counterparts, though its long carbon chain may reduce volatility and aqueous solubility.
Properties
Molecular Formula |
C18H36Br2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1,2-dibromooctadecane |
InChI |
InChI=1S/C18H36Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18H,2-17H2,1H3 |
InChI Key |
XZXBOWVYFLBOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CBr)Br |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Chemistry
- Synthesis of Amphiphiles : 1,2-Dibromooctadecane serves as a key intermediate in the synthesis of amphiphilic compounds. These compounds are crucial in creating surfactants and emulsifiers used in various industrial applications. For instance, it has been utilized to synthesize gemini surfactants that demonstrate enhanced surface activity compared to conventional surfactants .
- Formation of Polymer Matrices : The compound is also employed in the development of polymer matrices for drug delivery systems. Its ability to form stable interactions with other polymeric materials enhances the performance of drug carriers, improving their efficacy and stability in biological environments .
Biological Applications
- Cell Membrane Studies : this compound has been used to study lipid bilayers and cell membrane dynamics. Its incorporation into model membranes allows researchers to investigate the effects of brominated lipids on membrane fluidity and permeability .
- Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can disrupt bacterial membranes, making them potential candidates for developing new antimicrobial agents .
Data Table: Applications Overview
Case Study 1: Synthesis of Gemini Surfactants
A study demonstrated the successful synthesis of gemini surfactants using this compound as a precursor. These surfactants exhibited superior surface activity compared to traditional monomeric surfactants due to their unique molecular structure and reduced critical micelle concentration (CMC) .
Case Study 2: Investigating Membrane Properties
Research utilizing this compound in model lipid bilayers revealed significant insights into membrane fluidity. The addition of this dibromide altered the phase transition temperature of the membranes, indicating its potential role in modulating membrane properties under varying environmental conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in 1,2-dibromooctadecane act as leaving groups, facilitating nucleophilic substitution (SN2) reactions.
Reaction with Amines
This compound reacts with amines to form quaternary ammonium salts. For example:
-
Synthesis of Bis-Pyridinium Compounds :
When reacted with pyridine derivatives (e.g., 4-aminopyridine), the compound forms dimeric quaternary ammonium structures. A similar reaction using 1,12-dibromododecane yielded bis-[4-(substituted-amino)-1-pyridinium] derivatives with antimicrobial properties .
Example Reaction:
Hydrolysis to Diols
Under aqueous alkaline conditions, this compound undergoes hydrolysis to form 1,2-octadecanediol. This reaction is analogous to the hydrolysis of 1,2-dibromoindane to trans-2-bromoindan-1-ol (77.1% yield) .
Conditions :
-
Solvent: Water or water/aprotic solvent mixtures (e.g., dimethylformamide).
-
Temperature: 60–70°C.
-
By-product: HBr, which can be neutralized with hydrogen peroxide .
Elimination Reactions
Adjacent bromine atoms enable dehydrohalogenation to form alkenes or alkynes.
Formation of Alkenes
Treatment with strong bases (e.g., KOH/ethanol) promotes β-elimination, yielding 1-octadecene:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, though direct examples are sparse. Analogous reactions with dibromoalkanes suggest potential pathways:
Suzuki–Miyaura Coupling
Using arylboronic acids and Pd catalysts, one or both bromine atoms may be replaced by aryl groups. For instance, 1,16-dibromohexadecane reacted with arylboronic acids to form bis-aryl derivatives .
Stability and By-Product Management
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1,2-Dibromooctadecane with related brominated and halogenated compounds:
Key Observations :
- Chain Length Impact : Longer carbon chains (e.g., this compound) reduce volatility and increase lipophilicity compared to shorter-chain analogs like 1-Bromodecane .
- Halogenation Pattern: Vicinal dibromination (adjacent Br atoms) in this compound may enhance electrophilic reactivity compared to mono-brominated alkanes, similar to 1,2-Dibromotetrachloroethane’s behavior in substitution reactions .
Physical and Chemical Properties
Notes:
- The high density of 1,2-Dibromotetrachloroethane (2.08 g/cm³) reflects its tetrahalogenated structure, whereas this compound’s density is lower due to its hydrocarbon-dominated structure .
- Brominated alkanes with terminal Br atoms (e.g., 1-Bromodecane) are typically liquid at room temperature, while vicinal dibrominated derivatives may exhibit higher melting points due to increased molecular symmetry .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2-Dibromooctadecane in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves bromination of 1-octadecene using bromine (Br₂) in a non-polar solvent like carbon tetrachloride. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products. Characterization via NMR (e.g., ¹H and ¹³C) and GC-MS is critical to confirm purity and structure . Safety protocols, such as using fume hoods and protective equipment, are essential due to bromine's toxicity .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store in airtight, chemically resistant containers (e.g., glass or fluoropolymer) under inert gas (N₂ or Ar) to prevent moisture absorption or oxidation. Avoid proximity to strong acids/alkalis, oxidizing agents, or ignition sources, as these may trigger decomposition . Stability testing under varying temperatures (e.g., 4°C vs. room temperature) can validate storage conditions .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred for volatile fractions. For non-volatile residues, HPLC coupled with UV-Vis or evaporative light scattering detection (ELSD) provides higher resolution. Calibration curves using certified reference materials ensure accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a well-ventilated fume hood. Immediate decontamination of spills requires inert absorbents (e.g., sand) followed by neutralization with sodium bicarbonate. Emergency procedures for skin/eye contact include 15-minute flushing with water and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) can be addressed using isotopic labeling (²H or ¹³C) or computational modeling (DFT calculations). Kinetic studies under controlled conditions (e.g., varying solvents, initiators) help isolate dominant pathways .
Q. What computational approaches are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations can model degradation pathways in aqueous or soil systems. Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and toxicity endpoints. Experimental validation via microcosm studies is recommended .
Q. How can researchers design experiments to assess the compound’s interaction with biological membranes?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane permeability. Langmuir-Blodgett troughs simulate lipid bilayer interactions. Toxicity assays (e.g., cell viability tests on HEK293 or HepG2 cells) quantify biological impact .
Q. What strategies mitigate data variability in toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
